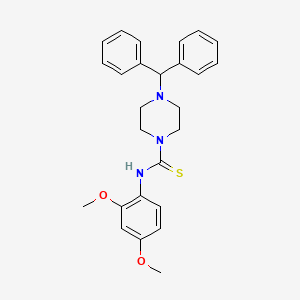

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide

Description

Properties

IUPAC Name |

4-benzhydryl-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2S/c1-30-22-13-14-23(24(19-22)31-2)27-26(32)29-17-15-28(16-18-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFAWKDEUTVGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine intermediate.

Attachment of the Carbothioamide Group: The final step involves the reaction of the 2,4-dimethoxyphenyl isothiocyanate with the diphenylmethylpiperazine intermediate to form the desired carbothioamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key structural variations among piperazine-1-carbothioamide derivatives include:

Notes:

- The target compound’s diphenylmethyl group confers higher molecular weight and lipophilicity (predicted logP ~5.2) compared to analogues with smaller alkyl/aryl groups.

- Electron-donating groups (e.g., methoxy in Compound 34) improve solubility, while electron-withdrawing substituents (e.g., cyano in Compound 32) reduce logP .

- Halogenated derivatives (e.g., ) balance lipophilicity and target engagement via halogen bonding .

Spectral and Analytical Data

- LC-MS Retention Times : Analogues with bulky substituents (e.g., diphenylmethyl) exhibit longer retention times (e.g., Compound 31: 5.28 min ) compared to polar derivatives (e.g., Compound 32: 4.35 min ), consistent with hydrophobicity trends.

- HRMS : The target compound’s theoretical molecular weight (C₃₁H₃₂N₄O₂S) is ~465.6, distinguishable from analogues like NCT-503 (observed m/z 429.1131 ).

- ¹H NMR : Methoxy protons in the 2,4-dimethoxyphenyl group resonate at δ ~3.8–3.9 ppm, similar to Compound 34 (δ 3.82 ppm for OCH₃ ).

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and is substituted with both a diphenylmethyl group and a 2,4-dimethoxyphenyl moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in the treatment of psychiatric disorders and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential as an anticancer agent.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds indicate that they may possess significant antibacterial and antifungal properties. The presence of the diphenylmethyl group could enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy.

Neuropharmacological Effects

Given its structural similarity to known psychoactive agents, this compound may exhibit neuropharmacological effects. Research into piperazine derivatives has shown promise in treating anxiety and depression by acting as serotonin receptor modulators.

Case Studies

-

Anticancer Studies :

- A study evaluated the effects of piperazine derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that compounds with similar structures induced significant apoptosis through caspase activation pathways.

-

Antimicrobial Activity :

- A comparative analysis of piperazine derivatives revealed notable antifungal activity against Candida species. The study found that modifications in the aromatic substituents significantly affected the antimicrobial potency.

-

Neuropharmacological Research :

- In vivo studies involving rodent models demonstrated that certain piperazine derivatives could reduce anxiety-like behavior in elevated plus maze tests, suggesting potential applications in treating anxiety disorders.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide?

- Methodology : Synthesis typically involves multi-step reactions:

Piperazine ring formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the core structure .

Substitution reactions : Introducing diphenylmethyl and 2,4-dimethoxyphenyl groups via nucleophilic substitution or coupling reactions, often using reagents like di(1H-imidazol-1-yl)methanethione for carbothioamide formation .

Purification : Employ reversed-phase column chromatography (e.g., acetonitrile/water with TFA) and confirm purity via LC-MS or NMR .

- Key parameters : Optimize reaction temperature (40–70°C), solvent choice (THF, DCM), and catalyst/base systems (e.g., DBU) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical workflow :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), piperazine methylene groups (δ 3.0–4.0 ppm), and carbothioamide NH (δ ~9.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ using electrospray ionization (e.g., observed m/z vs. calculated) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

- Screening assays :

- Enzyme inhibition : Test against targets like phosphoglycerate dehydrogenase (PHGDH) using fluorescence-based assays .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine or serotonin receptors) due to structural similarity to bioactive piperazines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Strategies :

- Continuous flow reactors : Enhance reproducibility and scale-up efficiency, as demonstrated for analogous piperazine derivatives .

- Sonication : Improve reaction homogeneity and reduce reaction time (e.g., 35 min for intermediate formation) .

- Solvent systems : Compare polar aprotic solvents (DMF, THF) to stabilize intermediates and reduce side reactions .

- Data-driven optimization : Use Design of Experiments (DoE) to model temperature, solvent ratio, and catalyst loading effects .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Structure-Activity Relationship (SAR) approaches :

- Experimental validation : Synthesize analogs, test in vitro/in vivo, and correlate substituent electronic effects (Hammett σ values) with activity .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Troubleshooting steps :

Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity studies .

Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) if fluorescence assays show variability .

In silico docking : Use tools like AutoDock Vina to predict binding poses and identify false positives due to aggregation artifacts .

Q. What advanced computational methods predict this compound’s pharmacokinetic properties?

- In silico tools :

- ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogS), cytochrome P450 interactions, and blood-brain barrier permeability .

- Molecular dynamics simulations : Model membrane permeation and stability of the carbothioamide group in physiological pH .

Methodological Resources

- Synthetic Protocols :

- Key reference : Multi-step synthesis with THF solvent, sonication, and reversed-phase chromatography (44% yield) .

- Analytical Parameters :

- HRMS : Agilent Masshunter (B.02) with ESI+ mode; retention time ~1.95 min .

- NMR : 400 MHz DMSO-d₆, δ 9.71 (br s, NH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.